molecular formula C15H13NO4 B1250359 2-Acetylpteleine

2-Acetylpteleine

Cat. No.: B1250359
M. Wt: 271.27 g/mol
InChI Key: UTDDUOSTMWFEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylpteleine is a naturally occurring alkaloid identified as a constituent of Cynanchum wilfordii, a plant traditionally used in East Asian medicine. Its molecular formula is C₈H₈N₂O₃ (molecular weight: 180.16 g/mol), and it features an acetyl group (COCH₃), methoxy substituents (MeO), and a fused quinoline backbone . Its UV-Vis spectrum in dimethyl sulfoxide (DMSO) exhibits absorption maxima at 304 nm (log ε 4.21), 325 nm (log ε 4.34), and 477 nm (log ε 4.36), indicative of conjugated π-electron systems and aromatic chromophores .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

1-(4,6-dimethoxyfuro[2,3-b]quinolin-2-yl)ethanone

InChI

InChI=1S/C15H13NO4/c1-8(17)13-7-11-14(19-3)10-6-9(18-2)4-5-12(10)16-15(11)20-13/h4-7H,1-3H3

InChI Key

UTDDUOSTMWFEQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C3=C(C=CC(=C3)OC)N=C2O1)OC

Synonyms

2-acetyl-pteleine
2-acetylpteleine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Acetylpteleine belongs to the furoquinoline alkaloid family, which shares a fused furan-quinoline framework.

Table 1: Comparative Analysis of 2-Acetylpteleine and Related Compounds

Property 2-Acetylpteleine 2-Acetyl-4,6-dimethoxy-furo[2,3-b]quinoline N⁵,N⁵-Dimethyl-2-Acetylpteleine
Molecular Formula C₈H₈N₂O₃ Not explicitly reported (inferred: C₁₆H₁₄N₂O₄) C₁₀H₁₂N₂O₃ (derivative)
Molecular Weight 180.16 g/mol ~298.29 g/mol (estimated) 208.22 g/mol
Substituents Acetyl, methoxy groups Acetyl, 4,6-dimethoxy, furo-quinoline N⁵,N⁵-dimethyl, acetyl
Physical State Amorphous red powder Not reported Not reported
Melting Point >300°C Not reported Not reported
UV Maxima (DMSO) 304, 325, 477 nm Not reported Not reported
Biological Source Cynanchum wilfordii Not explicitly stated Synthetic derivative

Key Structural and Functional Differences:

This structural difference may explain variations in UV absorption profiles and solubility .

Substituent Effects: The additional methoxy groups in 2-Acetyl-4,6-dimethoxy-furo[2,3-b]quinoline likely increase steric hindrance and electron-donating effects, which could influence reactivity in electrophilic substitution reactions or binding interactions in biological systems.

Derivative Modifications :

  • The N⁵,N⁵-dimethyl derivative of 2-Acetylpteleine demonstrates how alkylation of the amine group alters polarity and bioavailability. Such modifications are common in medicinal chemistry to enhance metabolic stability .

Spectral Properties: The absence of reported UV data for analogs limits direct comparison. However, the bathochromic shift observed in 2-Acetylpteleine’s spectrum (477 nm) suggests extended conjugation compared to simpler quinoline derivatives.

Research Findings and Gaps:

  • Limited data exists on the synthesis, bioactivity, or applications of 2-Acetylpteleine and its analogs. The compound’s high melting point and amorphous nature imply challenges in crystallization and purification, which may hinder extensive characterization.
  • The dimethyl derivative’s synthesis (CAS 16789-18-7) highlights interest in modifying its pharmacophore, but biological studies are absent in the provided evidence .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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